

A Comparative Analysis of Wakefulness-Promoting Agents: Modafinil

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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

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Introduction

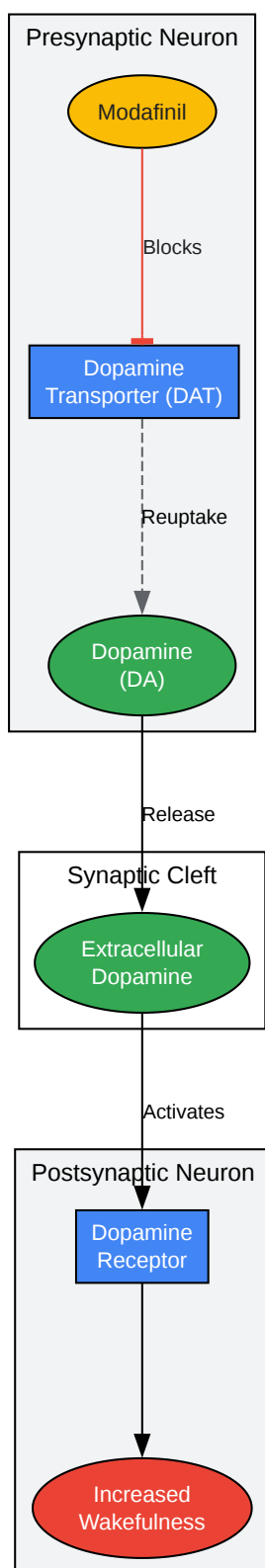
This guide provides a detailed comparison of pharmacological agents utilized for promoting wakefulness, with a primary focus on modafinil. An extensive search for the compound **JNJ-28583867** yielded no publicly available preclinical or clinical data. Therefore, a direct comparison with modafinil is not feasible at this time. This document will proceed with a comprehensive overview of modafinil, presenting its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols to serve as a reference for researchers and drug development professionals.

Modafinil: A Wakefulness-Promoting Agent

Modafinil is a eugeroic drug approved for the treatment of narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Its mechanism of action is complex and not fully elucidated, but it is known to differ from traditional psychostimulants like amphetamine.

Mechanism of Action

Modafinil's primary mechanism of action is believed to be the blockade of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions. However, its effects are more nuanced than those of classical DAT inhibitors. Modafinil also influences other neurotransmitter systems, including norepinephrine, serotonin, glutamate, and GABA, which contribute to its wakefulness-promoting effects.



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Caption: Proposed mechanism of action for modafinil.

Quantitative Data for Modafinil

The following table summarizes key quantitative data for modafinil from various preclinical and clinical studies.

Parameter	Species	Value	Experimental Context
DAT Binding Affinity (K _i)	Human (in vitro)	1.6 - 3.9 µM	Radioligand binding assays using [³ H]GBR12935
NET Binding Affinity (K _i)	Human (in vitro)	> 10 µM	Radioligand binding assays
SERT Binding Affinity (K _i)	Human (in vitro)	> 10 µM	Radioligand binding assays
Effective Dose (ED ₅₀)	Rat	30 - 100 mg/kg (oral)	Increased locomotor activity and wakefulness
Peak Plasma Concentration (T _{max})	Human	2 - 4 hours	Following oral administration
Elimination Half-life (t _{1/2})	Human	12 - 15 hours	Following oral administration

Experimental Protocols

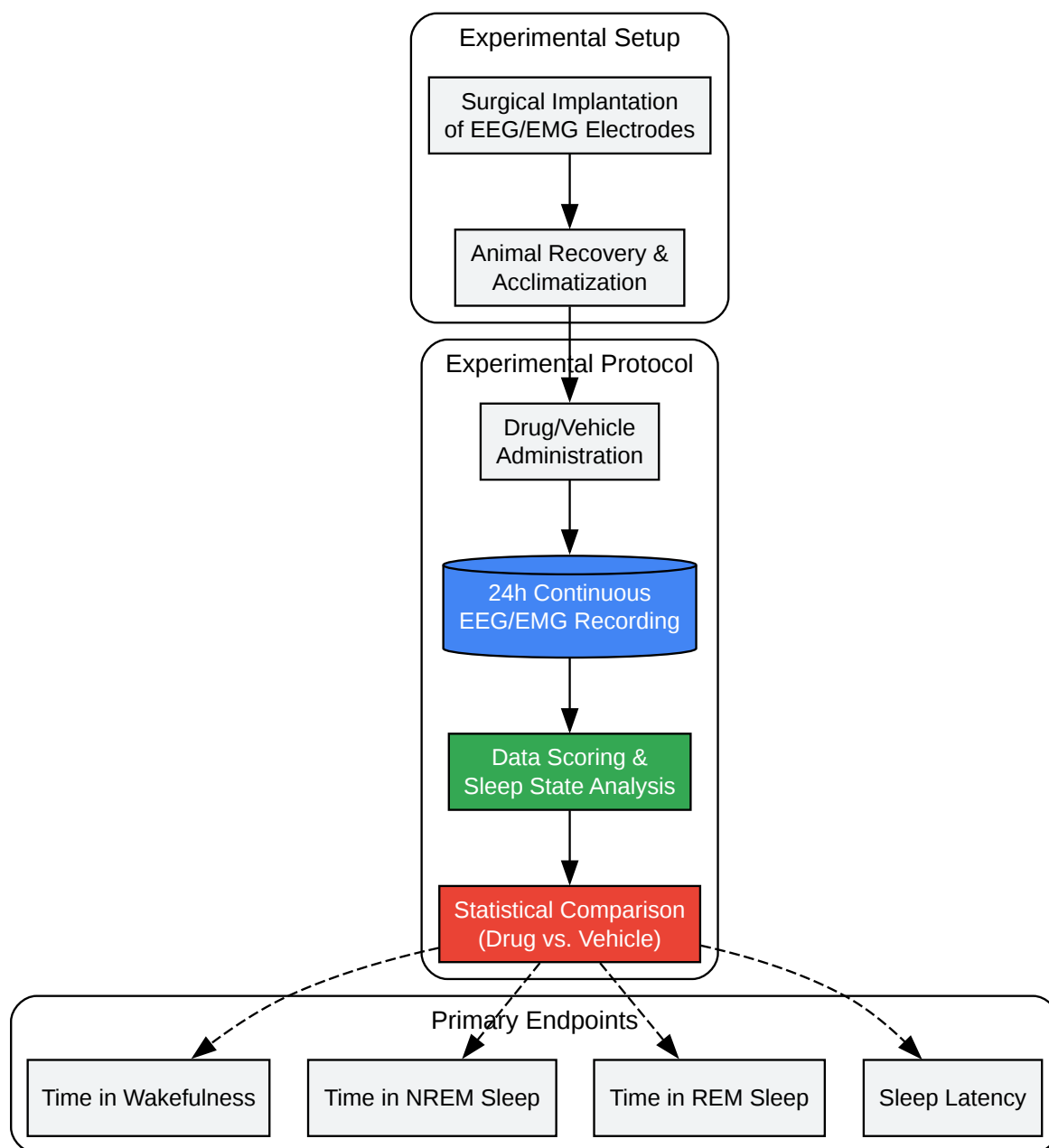
A common method to assess the wakefulness-promoting effects of a compound in a preclinical setting is through electroencephalography (EEG) and electromyography (EMG) recordings in rodents.

Objective: To determine the effect of a test compound on sleep-wake states.

Methodology:

- **Animal Model:** Male Sprague-Dawley rats are surgically implanted with electrodes for EEG and EMG recording.

- **Housing:** Animals are individually housed in a controlled environment with a 12-hour light/12-hour dark cycle and allowed to recover from surgery.
- **Drug Administration:** The test compound (e.g., modafinil) or vehicle is administered at the beginning of the light (inactive) phase.
- **Data Recording:** Continuous EEG/EMG recordings are taken for 24 hours post-administration.
- **Data Analysis:** The recordings are scored into distinct sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep) using specialized software. The duration and latency of each state are then compared between the drug-treated and vehicle-treated groups.



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Caption: Workflow for preclinical assessment of wakefulness.

The MWT is a standard clinical tool used to measure a person's ability to stay awake during the day in a quiet, dark environment.

Objective: To objectively measure the ability to remain awake under soporific conditions.

Methodology:

- Patient Population: Patients with disorders of excessive sleepiness (e.g., narcolepsy).
- Procedure: The test consists of several trials (typically 4) conducted at 2-hour intervals. For each trial, the patient is asked to sit quietly in a dimly lit, comfortable room and try to remain awake for a specified period (usually 20 or 40 minutes).
- Data Recording: Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine if the patient falls asleep.
- Data Analysis: The primary endpoint is the mean sleep latency across the trials. An increase in sleep latency following drug administration compared to placebo indicates improved wakefulness.

Conclusion

While a direct comparison between **JNJ-28583867** and modafinil is not possible due to the absence of public data on **JNJ-28583867**, this guide provides a comprehensive overview of modafinil as a benchmark wakefulness-promoting agent. The provided data and experimental protocols offer a framework for the evaluation and comparison of novel compounds in this therapeutic area. Researchers are encouraged to consult the primary literature for more detailed information.

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